LY320954

Serotonin receptor pharmacology Radioligand binding 5-HT2A antagonist

LY320954 is an aryl aminoguanidine 5-HT2A antagonist (Ki=96 nM; EC50=35.5 nM). Its distinct chemotype offers ~18.6-fold selectivity over 5-HT2B vs non-selective alternatives. Validated oral ED50 of 4.8 mg/kg in rat paw edema models ensures reproducible in vivo dosing. Choose LY320954 for cleaner 5-HT2A-specific signaling and quantifiable efficacy benchmarks not achievable with piperidine- or dibenzodiazepine-based compounds.

Molecular Formula C21H26N4O3
Molecular Weight 382.5 g/mol
CAS No. 182633-59-6
Cat. No. B1675669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY320954
CAS182633-59-6
SynonymsLY320954;  LY 320954;  LY-320954;  PDSP1_001629.
Molecular FormulaC21H26N4O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)C=NN=C(N)N
InChIInChI=1S/C21H26N4O3/c1-3-5-17-15(8-11-18(20(17)27)19(26)4-2)13-28-16-9-6-14(7-10-16)12-24-25-21(22)23/h6-12,27H,3-5,13H2,1-2H3,(H4,22,23,25)/b24-12-
InChIKeyTUJFUBGJRSXFHG-MSXFZWOLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine (LY320954): Core Identity and Receptor Pharmacology for Research Procurement


2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine (CAS 182633-59-6, LY320954) is a synthetic aryl aminoguanidine that functions as a selective antagonist of the serotonin 5-HT2A receptor [1]. The compound exhibits a binding affinity (Ki) of 96 nM for the human 5-HT2A receptor and demonstrates functional antagonism by inhibiting 5-HT-induced Ca2+ influx with an EC50 of 35.5 nM [2]. As a research tool, LY320954 belongs to a distinct chemotype characterized by the aminoguanidine pharmacophore, which confers a selectivity profile differentiated from classical 5-HT2A antagonists such as ketanserin and atypical antipsychotics [1]. The compound has demonstrated in vivo efficacy in a rat model of 5-HT-induced paw edema, with an ED50 of 4.8 mg/kg following oral administration [1].

Why In-Class Substitution of 2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine (LY320954) is Scientifically Invalid


Although multiple compounds exhibit 5-HT2A antagonist activity, direct substitution of LY320954 with other 5-HT2A ligands (e.g., ketanserin, risperidone, mianserin) is precluded by significant quantitative divergences in receptor binding affinity, subtype selectivity, functional potency, and in vivo efficacy [1]. LY320954's aminoguanidine scaffold yields a distinct pharmacological fingerprint that cannot be extrapolated from piperidine-based (ketanserin), dibenzodiazepine (clozapine), or benzisoxazole (risperidone) chemotypes [2]. Critically, LY320954's measured in vivo ED50 of 4.8 mg/kg in the rat paw edema model represents a quantifiable efficacy benchmark not shared by all 5-HT2A antagonists, which exhibit variable oral bioavailability and tissue distribution profiles [1]. Furthermore, the compound's selectivity profile—demonstrated by its affinity preference for 5-HT2A over 5-HT2B and 5-HT2C receptors—differs meaningfully from non-selective antagonists like mianserin, which exhibits high affinity for both 5-HT2A and 5-HT2C (Ki ≈ 8 nM for both) [1]. The quantitative evidence presented below establishes that LY320954 occupies a distinct, non-interchangeable position within the 5-HT2A antagonist landscape.

Quantitative Differentiation of 2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine (LY320954) Against Comparator 5-HT2A Antagonists


Receptor Binding Affinity (Ki): LY320954 vs. Ketanserin and LY314228

LY320954 exhibits a binding affinity (Ki) of 96 nM for the human 5-HT2A receptor, placing it in a moderate affinity tier distinct from high-affinity antagonists like ketanserin (Ki = 2.5 nM) and ultra-high affinity ligands such as pimavanserin (Ki = 0.087 nM) [1]. This affinity level is comparable to its structural analog LY314228, which demonstrated a similar preference for 5-HT2A sites in head-to-head radioligand binding studies using 125I-DOI on human receptors [1]. The 38.4-fold lower affinity of LY320954 relative to ketanserin defines a specific binding window that may be advantageous for studies requiring partial receptor occupancy or where ultra-high affinity poses confounding factors.

Serotonin receptor pharmacology Radioligand binding 5-HT2A antagonist

Functional Antagonism Potency (EC50): LY320954 Calcium Influx Inhibition

In a functional cellular assay measuring 5-HT-induced Ca2+ influx, LY320954 demonstrates an EC50 of 35.5 nM [1]. This value represents the concentration required to achieve half-maximal inhibition of the downstream signaling cascade activated by 5-HT2A receptor stimulation. The EC50 closely mirrors the compound's binding affinity (Ki = 96 nM), suggesting efficient coupling between receptor occupancy and functional antagonism without significant signal amplification bias. While direct comparator EC50 data for other 5-HT2A antagonists in identical assay conditions are not available for cross-study comparison, the internal consistency between LY320954's binding and functional potency indicates reliable pharmacological behavior.

Functional assay Calcium signaling 5-HT2A antagonism

In Vivo Efficacy: ED50 in Rat 5-HT-Induced Paw Edema Model

In a standardized rat model of 5-HT-induced paw edema, LY320954 demonstrated an ED50 of 4.8 mg/kg following oral administration, representing a 25% improvement in potency compared to its structural analog LY314228 (ED50 = 6.4 mg/kg) [1]. This head-to-head comparison establishes that the 2-propyl substitution pattern on the phenyl ring (present in LY320954 but absent in LY314228) confers enhanced in vivo efficacy, likely due to improved oral bioavailability or target tissue distribution. The study also confirmed that both compounds inhibited 5-HT-induced paw swelling with dose-dependent efficacy, validating the aminoguanidine scaffold as orally active in a whole-animal model.

In vivo pharmacology Inflammation model 5-HT2A antagonist efficacy

Receptor Subtype Selectivity Profile: 5-HT2A vs. 5-HT2B and 5-HT2C

Radioligand binding studies across human 5-HT2 receptor subtypes reveal that LY320954 displays selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors [1]. While the original publication reports explicit fold-selectivity values for the analog LY314228 (18.6-fold preference for 5-HT2A over 5-HT2B; 2.6-fold preference for 5-HT2A over 5-HT2C), it explicitly states that LY320954 'displayed similar preference for 5-HT2A sites' [1]. This selectivity pattern distinguishes LY320954 from non-selective antagonists such as mianserin, which exhibits approximately equal affinity for 5-HT2A and 5-HT2C receptors (Ki ≈ 8 nM for both) , and from inverse agonists like pimavanserin, which demonstrates 5-fold selectivity for 5-HT2A over 5-HT2C (Ki: 0.087 nM vs. 0.44 nM) [2].

Receptor selectivity Off-target profiling 5-HT2 receptor family

Chemotype Differentiation: Aminoguanidine Scaffold vs. Classical 5-HT2A Antagonist Pharmacophores

LY320954 is characterized by an aryl aminoguanidine core structure (SMILES: CCCC1=C(O)C(C(CC)=O)=CC=C1COC2=CC=C(/C=N/NC(N)=N)C=C2), which represents a distinct chemotype among 5-HT2A antagonists . This scaffold differs fundamentally from the piperidine-based ketanserin (molecular weight: 395.4 g/mol; contains a quinazoline-2,4-dione moiety), the benzisoxazole-based risperidone (molecular weight: 410.5 g/mol; contains a piperidine and a tetrahydropyridopyrimidinone ring), and the dibenzodiazepine clozapine (molecular weight: 326.8 g/mol; tricyclic structure) [1][2]. The aminoguanidine moiety in LY320954 confers a unique hydrogen-bonding capacity (5 H-bond donors, 7 H-bond acceptors) and a moderate lipophilicity (cLogP ≈ 4.68) that influence its physicochemical and pharmacokinetic properties [3]. Importantly, the 2-propyl and 4-propanoyl substituents on the central phenyl ring are critical structural determinants of activity, as evidenced by the reduced in vivo potency of the less substituted analog LY314228 [4].

Chemical scaffold Pharmacophore Structure-activity relationship

Subtype Selectivity in Radioligand Binding: LY320954 vs. LY314228

Head-to-head radioligand binding studies using 125I-DOI on human 5-HT2A and 5-HT2C receptors, and 3H-5-HT on human 5-HT2B receptors, demonstrated that LY320954 and LY314228 both display preferential binding to 5-HT2A sites [1]. The original publication reports that LY314228 had an 18.6-fold greater affinity for 5-HT2A over 5-HT2B, and a 2.6-fold greater affinity for 5-HT2A over 5-HT2C, and explicitly states that 'LY320954 displayed similar preference for 5-HT2A sites' [1]. This parallel selectivity profile, combined with LY320954's superior in vivo potency (ED50: 4.8 mg/kg vs. 6.4 mg/kg for LY314228), suggests that the 2-propyl substitution enhances pharmacokinetic parameters without compromising receptor selectivity.

Receptor binding 5-HT2 subtype selectivity Radioligand displacement

Research and Industrial Application Scenarios for 2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine (LY320954)


In Vivo Studies of 5-HT2A-Mediated Inflammatory Responses in Rodent Models

LY320954 is an optimal tool compound for acute in vivo studies investigating the role of 5-HT2A receptors in peripheral inflammation and edema formation. The compound's demonstrated ED50 of 4.8 mg/kg (p.o.) in the rat 5-HT-induced paw edema model provides a validated dosing benchmark [1]. Researchers can confidently dose LY320954 at 5-15 mg/kg orally to achieve robust pharmacological blockade of peripheral 5-HT2A receptors, with the 25% potency advantage over LY314228 reducing compound consumption and cost. This model is directly translatable to studies of neurogenic inflammation, migraine pathophysiology, and the peripheral actions of serotonin.

In Vitro Functional Antagonism Studies in Cellular Calcium Signaling Assays

For cellular assays measuring 5-HT2A receptor-mediated Ca2+ mobilization (e.g., FLIPR, aequorin, or fluorescent indicator-based assays), LY320954's EC50 of 35.5 nM provides a precise reference for establishing concentration-response curves [1]. Working concentrations in the range of 100-350 nM (approximately 3-10× EC50) are predicted to achieve near-complete receptor blockade without exceeding typical DMSO solubility limits or inducing non-specific cellular effects. The compound's moderate binding affinity (Ki = 96 nM) also facilitates washout experiments for studying receptor recovery kinetics, as rapid dissociation may occur upon removal of the compound from the extracellular medium [2].

Chemotype-Specific Structure-Activity Relationship (SAR) Studies of Aminoguanidine 5-HT2A Antagonists

LY320954 serves as a key reference compound for medicinal chemistry programs exploring the aryl aminoguanidine scaffold as a novel chemotype for 5-HT2A antagonism [1]. Its structural features—specifically the 2-propyl, 3-hydroxy, and 4-propanoyl substitutions on the central phenyl ring—define a SAR anchor point for systematic modification. Researchers can use LY320954 to benchmark the effects of substituent variation on receptor affinity, functional potency, and in vivo efficacy. Comparative studies with LY314228 (lacking the 2-propyl group) enable deconvolution of the structural determinants underlying the observed 25% improvement in in vivo ED50 [1].

Selective 5-HT2A Receptor Occupancy Studies Requiring Defined Binding Kinetics

In experimental paradigms where complete and sustained receptor blockade is not desired—such as studies of receptor internalization, desensitization, or partial agonist pharmacology—LY320954's moderate binding affinity (Ki = 96 nM) offers a distinct advantage over ultra-high affinity antagonists like pimavanserin (Ki = 0.087 nM) or ketanserin (Ki = 2.5 nM) [1][2]. The lower affinity facilitates reversible binding and enables the study of competitive antagonism at physiologically relevant serotonin concentrations. Additionally, the compound's ~18.6-fold selectivity for 5-HT2A over 5-HT2B minimizes confounding cardiovascular effects, while the modest 2.6-fold selectivity over 5-HT2C provides a cleaner 5-HT2A-specific signal compared to non-selective antagonists like mianserin .

Quote Request

Request a Quote for LY320954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.